molecular formula C19H18FN3O4 B2603036 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1226438-53-4

2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2603036
CAS RN: 1226438-53-4
M. Wt: 371.368
InChI Key: MUTXPQLETCJBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.368. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemotherapeutic Agent Development

A series of derivatives, including oxadiazole and benzothiazole compounds, were designed and synthesized for evaluating their antitumor and antimicrobial activities. Novel derivatives displayed significant inhibitory activity against human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines. Among these compounds, one with a 1,3,4-oxadiazole ring and a methoxy benzothiazole moiety exhibited the highest inhibitory activity, suggesting potential as chemotherapeutic agents (Kaya et al., 2017).

Antimicrobial Activity

The same study by Kaya et al. (2017) also highlighted the compound's antimicrobial activity potential. It was found that the antimicrobial activity against gram-negative bacteria was higher compared to gram-positive bacteria, indicating selective efficacy which could be leveraged in designing targeted antimicrobial therapies.

Pharmacological Evaluation for Cancer Therapy

Another research focused on the design, synthesis, and pharmacological evaluation of oxadiazole derivatives as inhibitors for a specific protein implicated in small lung cancer. These compounds demonstrated significant inhibition of cell growth compared to a known standard, indicating their potential use in targeted cancer therapy (Panchal et al., 2020).

NMR Characterization for Compound Development

The characterization and study of novel oxadiazole derivatives, including their NMR (Nuclear Magnetic Resonance) properties, are crucial for the development of new compounds with potential therapeutic applications. Such studies provide detailed insights into the compound's structure and behavior, aiding in the design of more effective drugs (Ying-jun, 2012).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-25-15-6-8-16(9-7-15)26-12-17-22-19(27-23-17)11-21-18(24)10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXPQLETCJBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.